molecular formula C10H20O9 B13429273 1,4-b-D-Xylobiitol

1,4-b-D-Xylobiitol

Cat. No.: B13429273
M. Wt: 284.26 g/mol
InChI Key: AGMMOFWXIZIUHT-RSZZQXBVSA-N
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Description

1,4-β-D-Xylobiitol is a sugar alcohol derived from the reduction of the disaccharide 1,4-β-D-xylobiose, which consists of two xylose monomers linked by a β-1,4 glycosidic bond . Xylobiitol retains the β-1,4 linkage but replaces the reducing end’s aldehyde group with a hydroxyl group, enhancing stability and altering solubility .

Properties

Molecular Formula

C10H20O9

Molecular Weight

284.26 g/mol

IUPAC Name

(2S,3R,4R)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentane-1,2,3,5-tetrol

InChI

InChI=1S/C10H20O9/c11-1-4(13)7(15)6(2-12)19-10-9(17)8(16)5(14)3-18-10/h4-17H,1-3H2/t4-,5+,6+,7+,8-,9+,10-/m0/s1

InChI Key

AGMMOFWXIZIUHT-RSZZQXBVSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H](CO)[C@@H]([C@H](CO)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC(CO)C(C(CO)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-b-D-Xylobiitol can be synthesized through various chemical routes. One common method involves the reduction of xylose using catalytic hydrogenation. This process typically employs a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of this compound often involves biotechnological approaches. Genetically modified microorganisms can be used to convert xylose into this compound through fermentation processes. These methods are advantageous due to their sustainability and lower environmental impact compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

1,4-b-D-Xylobiitol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Further reduction can yield simpler polyols.

    Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes, ketones.

    Reduction: Simpler polyols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,4-b-D-Xylobiitol has a wide range of applications in scientific research:

    Chemistry: Used as a standard for analytical methods and in the synthesis of complex molecules.

    Biology: Studied for its role in metabolic pathways and as a model compound for understanding xylose metabolism.

    Medicine: Investigated for potential therapeutic applications in metabolic disorders.

    Industry: Utilized in the production of biodegradable polymers and as a precursor for other industrial chemicals

Mechanism of Action

The mechanism of action of 1,4-b-D-Xylobiitol involves its interaction with specific enzymes and metabolic pathways. It primarily targets enzymes involved in xylose metabolism, such as xylose isomerase and xylulokinase. These interactions facilitate the conversion of xylose into useful metabolic intermediates, which can then enter various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

2.1. Structural Features
Compound Molecular Formula Molecular Weight (g/mol) Glycosidic Linkage Functional Groups Key Structural Notes
1,4-β-D-Xylobiitol* C₁₀H₂₀O₉ ~308.26 β-1,4 9 hydroxyl groups Reduced form of xylobiose
1,4-β-D-Xylobiose C₁₀H₁₈O₉ 306.25 β-1,4 Aldehyde, hydroxyl groups Disaccharide precursor
1,4-β-D-Cellopentaitol C₃₀H₅₄O₂₆ 830.73 α/β-1,4 Multiple hydroxyl groups Glucose-based oligosaccharide
1,4-Dideoxy-1,4-imino-D-arabinitol C₅H₁₁NO₃ 133.15 N/A (cyclic amine) Hydroxyl, imino group Pyrrolidine derivative
1-Deoxy-D-arabinitol C₅H₁₂O₄ 136.15 N/A (linear) 4 hydroxyl groups Sugar alcohol, hydrogen-bonded chains

*Note: Xylobiitol’s molecular formula and weight are estimated based on xylobiose reduction (addition of 2 H₂ molecules).

2.2. Physical and Chemical Properties
  • Solubility: Xylobiitol likely shares high water solubility with other sugar alcohols (e.g., 1-deoxy-D-arabinitol forms hydrogen-bonded chains in water ), whereas imino derivatives (e.g., 1,4-dideoxy-1,4-imino-D-arabinitol) may exhibit lower solubility due to hydrophobic imino groups .
  • Stability : The absence of a reducing end in Xylobiitol enhances stability compared to xylobiose, similar to how cellopentaitol’s oligosaccharide structure improves thermal resistance .

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